molecular formula C11H20N2O4 B3068566 (4R,5R)-N4,N4,N5,N5,2,2-Hexamethyl-1,3-dioxolane-4,5-dicarboxamide CAS No. 63126-29-4

(4R,5R)-N4,N4,N5,N5,2,2-Hexamethyl-1,3-dioxolane-4,5-dicarboxamide

Cat. No.: B3068566
CAS No.: 63126-29-4
M. Wt: 244.29 g/mol
InChI Key: VCLVBIPTRZNCGF-HTQZYQBOSA-N
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Description

(4R,5R)-N4,N4,N5,N5,2,2-Hexamethyl-1,3-dioxolane-4,5-dicarboxamide is a synthetic organic compound characterized by its unique dioxolane ring structure and multiple amide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,5R)-N4,N4,N5,N5,2,2-Hexamethyl-1,3-dioxolane-4,5-dicarboxamide typically involves the following steps:

    Formation of the Dioxolane Ring: The dioxolane ring can be synthesized through a cyclization reaction involving a diol and a carbonyl compound under acidic conditions.

    Introduction of Amide Groups: The amide groups are introduced via amidation reactions, where amines react with carboxylic acid derivatives (such as acid chlorides or anhydrides) in the presence of a base.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or Continuous Flow Processes: Depending on the scale, the synthesis can be carried out in batch reactors or continuous flow systems to optimize yield and purity.

    Catalysts and Solvents: The use of specific catalysts and solvents can enhance the efficiency of the reactions. Common solvents include dichloromethane and tetrahydrofuran, while catalysts might include Lewis acids or bases.

Chemical Reactions Analysis

Types of Reactions

(4R,5R)-N4,N4,N5,N5,2,2-Hexamethyl-1,3-dioxolane-4,5-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride, converting amide groups to amines.

    Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the dioxolane ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, hydrogenation catalysts.

    Nucleophiles: Halides, alkoxides, amines.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (4R,5R)-N4,N4,N5,N5,2,2-Hexamethyl-1,3-dioxolane-4,5-dicarboxamide is used as a reagent in organic synthesis, particularly in the formation of complex molecules through cyclization and amidation reactions.

Biology

In biological research, this compound can be used as a building block for the synthesis of biologically active molecules, including potential pharmaceuticals.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In the industrial sector, this compound may be used in the production of polymers and advanced materials due to its unique structural properties.

Mechanism of Action

The mechanism by which (4R,5R)-N4,N4,N5,N5,2,2-Hexamethyl-1,3-dioxolane-4,5-dicarboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The dioxolane ring and amide groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    (4R,5R)-N4,N4,N5,N5-Tetramethyl-1,3-dioxolane-4,5-dicarboxamide: Similar structure but with fewer methyl groups.

    (4R,5R)-N4,N4,N5,N5,2,2-Hexamethyl-1,3-dioxane-4,5-dicarboxamide: Similar but with a dioxane ring instead of a dioxolane ring.

Uniqueness

(4R,5R)-N4,N4,N5,N5,2,2-Hexamethyl-1,3-dioxolane-4,5-dicarboxamide is unique due to its specific arrangement of methyl groups and the dioxolane ring, which confer distinct chemical and physical properties. These features can influence its reactivity and interactions in various applications, making it a valuable compound in research and industry.

Properties

IUPAC Name

(4R,5R)-4-N,4-N,5-N,5-N,2,2-hexamethyl-1,3-dioxolane-4,5-dicarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O4/c1-11(2)16-7(9(14)12(3)4)8(17-11)10(15)13(5)6/h7-8H,1-6H3/t7-,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCLVBIPTRZNCGF-HTQZYQBOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(C(O1)C(=O)N(C)C)C(=O)N(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@H]([C@@H](O1)C(=O)N(C)C)C(=O)N(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40965583
Record name N~4~,N~4~,N~5~,N~5~,2,2-Hexamethyl-1,3-dioxolane-4,5-dicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40965583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63126-29-4, 5129-95-3
Record name (4R,5R)-N4,N4,N5,N5,2,2-Hexamethyl-1,3-dioxolane-4,5-dicarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63126-29-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N~4~,N~4~,N~5~,N~5~,2,2-Hexamethyl-1,3-dioxolane-4,5-dicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40965583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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